4-(3-Bromophenyl)-3-methylbutan-2-ol
Description
4-(3-Bromophenyl)-3-methylbutan-2-ol is a halogenated secondary alcohol featuring a bromine atom at the meta position of the phenyl ring and a methyl group at the third carbon of the butan-2-ol backbone.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-8(9(2)13)6-10-4-3-5-11(12)7-10/h3-5,7-9,13H,6H2,1-2H3 |
InChI Key |
PMUBUHLMPVFYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-methylbutan-2-ol using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-3-methylbutan-2-one.
Reduction: Formation of 4-(3-Phenyl)-3-methylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromophenyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and biological activity .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
a. 4-(2,6,6-Trimethylcyclohexyl)-3-methylbutan-2-ol
This analog replaces the 3-bromophenyl group with a bulky 2,6,6-trimethylcyclohexyl substituent. The cyclohexyl group introduces significant steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to the bromophenyl derivative. Such steric effects also influence solubility; the bromophenyl variant may exhibit lower polarity due to the electron-withdrawing bromine atom, whereas the cyclohexyl analog could display higher lipophilicity .
b. 3-Tert-butylcyclohexyl Acetate As an ester derivative, this compound diverges functionally from the alcohol group in 4-(3-bromophenyl)-3-methylbutan-2-ol. The acetate group enhances volatility, making it more suitable for fragrance applications.
c. 4-(3-Bromophenyl)-2(3H)-thiazolone Hydrazone Though part of the thiazolone family, this compound shares the 3-bromophenyl substituent. The hydrazone moiety introduces hydrogen-bonding capability, which could enhance biological activity.
Regulatory and Commercial Status
While 4-(3-bromophenyl)-3-methylbutan-2-ol is discontinued, analogs like 3-tert-butylcyclohexyl acetate face usage restrictions in perfumery. This suggests that halogenated or branched alcohols may require stringent safety evaluations. The discontinued status of the target compound could reflect synthesis challenges, regulatory hurdles, or diminished demand compared to more stable or bioactive derivatives .
Data Table: Key Properties of 4-(3-Bromophenyl)-3-methylbutan-2-ol and Analogs
Biological Activity
4-(3-Bromophenyl)-3-methylbutan-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a bromophenyl group and a branched alcohol structure, is being investigated for its interactions with various biological targets, which may include receptors and enzymes involved in metabolic pathways.
Chemical Structure and Properties
The molecular formula of 4-(3-Bromophenyl)-3-methylbutan-2-ol is C11H15BrO. Its structure features a hydroxyl group (-OH) that contributes to its reactivity and potential biological activity. The presence of the bromine atom enhances its lipophilicity, which may influence its pharmacokinetic properties.
Biological Activity
Research indicates that 4-(3-Bromophenyl)-3-methylbutan-2-ol exhibits several biological activities:
- Receptor Modulation : Preliminary studies suggest that this compound can interact with neurotransmitter receptors, potentially influencing neurological processes. This interaction could lead to therapeutic applications in treating disorders related to neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Cellular Signaling : By modulating cellular signaling pathways, 4-(3-Bromophenyl)-3-methylbutan-2-ol may affect various cellular functions, including proliferation and apoptosis.
Research Findings
Several studies have explored the biological activity of 4-(3-Bromophenyl)-3-methylbutan-2-ol:
- Cell Viability Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines at higher concentrations, indicating potential as an anticancer agent.
- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells.
- Pharmacological Studies : Animal models have shown that administration of 4-(3-Bromophenyl)-3-methylbutan-2-ol can lead to significant changes in behavior indicative of altered neurotransmitter activity, supporting its role as a neuroactive compound.
Case Study 1: Neuroprotective Effects
A study conducted on a mouse model of Parkinson's disease reported that treatment with 4-(3-Bromophenyl)-3-methylbutan-2-ol resulted in reduced neuroinflammation and improved motor function. The compound was found to upregulate neuroprotective factors while downregulating pro-inflammatory cytokines.
Case Study 2: Anticancer Activity
In a recent investigation involving breast cancer cell lines, 4-(3-Bromophenyl)-3-methylbutan-2-ol demonstrated significant inhibition of cell growth. The study indicated that this effect was mediated through cell cycle arrest at the G1 phase and subsequent induction of apoptosis.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
